3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a furan ring, a pyridazine ring, and a piperazine ring substituted with a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the furan and pyridazine rings, followed by the introduction of the piperazine ring and the trifluoromethylbenzoyl group. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridazine Ring: This often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Ring: This step typically involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyridazine core.
Attachment of the Trifluoromethylbenzoyl Group: This is usually done through acylation reactions using trifluoromethylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The trifluoromethylbenzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Dihydropyridazines.
Substitution: Halogenated or nitrated derivatives of the trifluoromethylbenzoyl group.
Scientific Research Applications
3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic applications.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-
Properties
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)15-5-3-14(4-6-15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-2-1-13-29-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHBPMDEKCFCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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